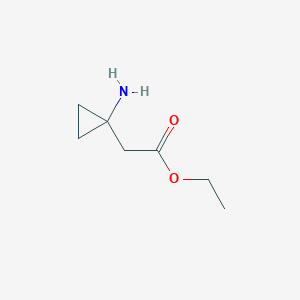

Ethyl 2-(1-aminocyclopropyl)acetate

Description

Ethyl 2-(1-aminocyclopropyl)acetate (CAS 1554076-31-1) is a cyclopropane-containing compound with an ethyl ester and a primary amine group. Its molecular formula is C₇H₁₄ClNO₂ (hydrochloride salt), and it has a molecular weight of 179.65 g/mol . The compound is typically stored at room temperature and is used in pharmaceutical research, though recent data indicate it is discontinued in certain markets, suggesting challenges in synthesis or stability .

Properties

IUPAC Name |

ethyl 2-(1-aminocyclopropyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-6(9)5-7(8)3-4-7/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDMECKJKSZYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211516-88-9 | |

| Record name | Ethyl 2-(1-aminocyclopropyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-aminocyclopropyl)acetate typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations

Cyclopropanation: Ethyl diazoacetate reacts with an alkene in the presence of a catalyst such as rhodium or copper to form the cyclopropane ring.

Amination: The resulting cyclopropane derivative undergoes nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-aminocyclopropyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-aminocyclopropyl)acetate serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its unique structure allows it to interact with various biological targets, enhancing its potential efficacy in drug development.

Case Study: CNS Targeting Compounds

- Objective: Investigate the neuropharmacological effects of derivatives of this compound.

- Findings: Certain derivatives exhibited significant activity as selective serotonin reuptake inhibitors (SSRIs), suggesting potential for treating depression and anxiety disorders.

Organic Synthesis

This compound acts as an intermediate in synthesizing complex organic molecules. Its reactivity allows for various transformations, making it valuable in the development of new synthetic pathways.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Conversion of amino group to nitroso/nitro derivatives | Nitroso or nitro derivatives |

| Reduction | Reduction of ester to alcohol | Alcohol derivatives |

| Substitution | Nucleophilic substitution with alkyl halides | Various substituted amines/amides |

Biological Studies

This compound is utilized in biological research to explore the activity of cyclopropane derivatives. Its structural characteristics make it a candidate for studying enzyme interactions and cellular processes.

Case Study: Enzyme Interaction Studies

- Objective: Assess the interaction of this compound with specific enzymes involved in metabolic pathways.

- Findings: The compound demonstrated inhibition of certain enzymes, indicating potential applications in metabolic regulation.

Industrial Applications

In addition to its research applications, this compound is employed in developing agrochemicals and specialty chemicals. Its properties facilitate the creation of effective pesticides and herbicides.

Table 2: Industrial Uses of this compound

| Application Type | Description |

|---|---|

| Agrochemicals | Used as an intermediate in pesticide synthesis |

| Specialty Chemicals | Acts as a building block for various industrial compounds |

Mechanism of Action

The mechanism of action of ethyl 2-(1-aminocyclopropyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer unique binding properties, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Table 1: Key Structural Features of Ethyl 2-(1-aminocyclopropyl)acetate and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Substituent Features | Purity | Key Differences |

|---|---|---|---|---|---|

| This compound | 1554076-31-1 | C₇H₁₄ClNO₂ | Cyclopropane + ethyl ester + primary amine | 95% | Reference compound |

| Ethyl 1-aminocyclopropanecarboxylate | 72784-47-5 | C₆H₁₁NO₂ | Amino group directly on cyclopropane ring | 98% | Simpler structure; no acetoxy chain |

| Ethyl 2-amino-2-cyclopropylacetate | 1284942-95-5 | C₇H₁₃NO₂ | Amino group on acetoxy moiety | N/A | Altered amine positioning |

| Methyl 2-[1-(aminomethyl)cyclopropyl]acetate | 1417805-94-7 | C₇H₁₄ClNO₂ | Methyl ester + aminomethyl cyclopropane | N/A | Ester substitution (methyl vs. ethyl) |

| Ethyl 2-(1-(chlorosulfonyl)cyclopropyl)acetate | 1461708-73-5 | C₇H₁₁ClO₄S | Chlorosulfonyl group | N/A | Highly reactive sulfonyl substituent |

Functional and Reactivity Differences

- Amino Group Positioning: this compound’s amine is on the cyclopropane ring, enabling unique steric interactions in drug-receptor binding. Methyl vs. Ethyl Esters: Methyl analogues (e.g., CAS 1417805-94-7) exhibit higher metabolic stability but lower lipophilicity compared to ethyl esters, impacting bioavailability .

Reactive Substituents :

- The chlorosulfonyl group in CAS 1461708-73-5 increases electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the amine in the target compound .

- Boc-protected derivatives (e.g., CAS 1260604-09-8) are preferred in peptide synthesis due to amine protection, enhancing stability during reactions .

Pharmaceutical Relevance

- This compound hydrochloride’s salt form improves aqueous solubility, critical for oral drug formulations.

- Ethyl 2-(1-([1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino)cyclopropyl)acetate (CAS 2007924-94-7) features dual cyclopropane rings, likely serving as a rigid scaffold in kinase inhibitors .

Biological Activity

Ethyl 2-(1-aminocyclopropyl)acetate is a compound of significant interest in biological research due to its potential therapeutic applications and effects on various biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an organic compound characterized by the presence of a cyclopropyl group attached to an amino acid derivative. Its chemical formula is , and it is often explored in the context of its interactions with biological targets.

The biological activity of this compound primarily involves its role as a substrate or inhibitor for various enzymes. It has been shown to influence cellular processes by modulating enzyme functions, which can lead to alterations in metabolic pathways. The compound's interaction with specific molecular targets suggests potential applications in pharmacology and biochemistry.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Properties

A study evaluated the antioxidant activity of various cyclopropene derivatives, including those similar to this compound. The DPPH radical scavenging assay demonstrated significant antioxidant capacity, indicating potential health benefits in preventing oxidative damage in cells .

Case Study: Enzyme Interaction

Another research effort focused on the interaction of cyclopropene derivatives with key metabolic enzymes. The study found that certain derivatives could inhibit enzymes involved in neurotransmitter metabolism, suggesting a possible role in treating neurological disorders .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Therapeutic Applications : Further investigation into its potential as a therapeutic agent for neurological diseases and oxidative stress-related conditions.

- Plant Biotechnology : Exploring its role in plant growth regulation could lead to advancements in agricultural practices.

- Chemical Biology : Understanding its interactions at the molecular level may provide insights into new biochemical tools for research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.